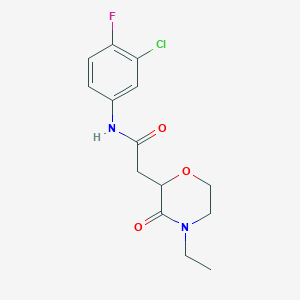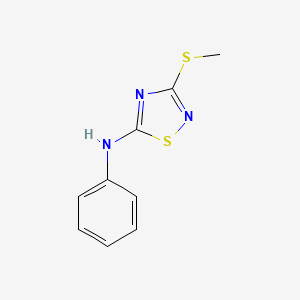
N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophényl)-2-(4-éthyl-3-oxomorpholin-2-yl)acétamide est un composé organique synthétique qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure chimique unique, qui comprend un cycle morpholine, un groupe phényle substitué par du chlore et du fluor, et une partie acétamide. Ses caractéristiques structurelles distinctes en font un sujet précieux pour les études en chimie médicinale, en pharmacologie et en science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(3-chloro-4-fluorophényl)-2-(4-éthyl-3-oxomorpholin-2-yl)acétamide implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle morpholine : Le cycle morpholine peut être synthétisé par la réaction de diéthanolamine avec du chloroacétate d’éthyle dans des conditions basiques.
Introduction du groupe phényle : Le groupe phényle, substitué par du chlore et du fluor, peut être introduit par une réaction de substitution aromatique nucléophile. Cela implique la réaction de la 3-chloro-4-fluoroaniline avec un électrophile approprié.
Réaction de couplage : La dernière étape implique le couplage du dérivé morpholine avec le groupe phényle substitué en utilisant un réactif de couplage tel que la N,N’-dicyclohexylcarbodiimide (DCC) en présence d’un catalyseur comme la 4-diméthylaminopyridine (DMAP).
Méthodes de production industrielle
La production industrielle de N-(3-chloro-4-fluorophényl)-2-(4-éthyl-3-oxomorpholin-2-yl)acétamide peut impliquer des voies de synthèse similaires, mais optimisées pour la synthèse à grande échelle. Cela inclut l’utilisation de réacteurs à écoulement continu, de plates-formes de synthèse automatisées et de mesures rigoureuses de contrôle de la qualité pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
N-(3-chloro-4-fluorophényl)-2-(4-éthyl-3-oxomorpholin-2-yl)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène, conduisant à la formation de dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l’hydrure d’aluminium et de lithium (LiAlH4) ou le borohydrure de sodium (NaBH4), conduisant à la formation de dérivés amine réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier aux positions chloro et fluoro sur le cycle phényle, en utilisant des nucléophiles tels que des amines ou des thiols.
Réactifs et conditions courants
Oxydation : Permanganate de potassium dans des conditions acides ou neutres.
Réduction : Hydrure d’aluminium et de lithium dans l’éther anhydre ou borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles comme les amines ou les thiols en présence d’une base telle que l’hydroxyde de sodium.
Principaux produits formés
Oxydation : Dérivés oxo du cycle morpholine.
Réduction : Dérivés amine réduits.
Substitution : Dérivés phényles substitués avec de nouveaux groupes fonctionnels remplaçant le chlore ou le fluor.
Applications de recherche scientifique
N-(3-chloro-4-fluorophényl)-2-(4-éthyl-3-oxomorpholin-2-yl)acétamide présente plusieurs applications de recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant que composé pharmacologiquement actif, en particulier dans le développement de nouveaux médicaments ciblant des récepteurs ou des enzymes spécifiques.
Biologie : Le composé est utilisé dans des essais biologiques pour étudier ses effets sur les processus et les voies cellulaires.
Science des matériaux : Il est exploré pour son utilisation potentielle dans la synthèse de nouveaux matériaux aux propriétés uniques, telles que les polymères ou les nanomatériaux.
Industrie : Le composé peut être utilisé comme intermédiaire dans la synthèse d’autres molécules organiques complexes.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Industry: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
Le mécanisme d’action de N-(3-chloro-4-fluorophényl)-2-(4-éthyl-3-oxomorpholin-2-yl)acétamide implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut se lier à ces cibles, modulant leur activité et conduisant à des effets en aval sur les processus cellulaires. Les voies exactes impliquées dépendent de l’application et de la cible spécifiques du composé.
Comparaison Avec Des Composés Similaires
N-(3-chloro-4-fluorophényl)-2-(4-éthyl-3-oxomorpholin-2-yl)acétamide peut être comparé à d’autres composés similaires, tels que :
N-(3-chloro-4-fluorophényl)-2-(4-méthyl-3-oxomorpholin-2-yl)acétamide : Structure similaire, mais avec un groupe méthyle au lieu d’un groupe éthyle.
N-(3-chloro-4-fluorophényl)-2-(4-éthyl-3-hydroxymorpholin-2-yl)acétamide : Structure similaire, mais avec un groupe hydroxyle au lieu d’un groupe oxo.
N-(3-chloro-4-fluorophényl)-2-(4-éthyl-3-oxomorpholin-2-yl)propionamide : Structure similaire, mais avec une partie propionamide au lieu d’une partie acétamide.
Ces comparaisons mettent en évidence le caractère unique de N-(3-chloro-4-fluorophényl)-2-(4-éthyl-3-oxomorpholin-2-yl)acétamide en termes de ses substituants spécifiques et de leurs effets sur ses propriétés chimiques et biologiques.
Propriétés
Formule moléculaire |
C14H16ClFN2O3 |
|---|---|
Poids moléculaire |
314.74 g/mol |
Nom IUPAC |
N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide |
InChI |
InChI=1S/C14H16ClFN2O3/c1-2-18-5-6-21-12(14(18)20)8-13(19)17-9-3-4-11(16)10(15)7-9/h3-4,7,12H,2,5-6,8H2,1H3,(H,17,19) |
Clé InChI |
HNXZAHUARUDKQH-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCOC(C1=O)CC(=O)NC2=CC(=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12122470.png)

![4-(4-Methylphenyl)-1-[(4-phenylphenyl)sulfonyl]piperazine](/img/structure/B12122478.png)


![N-(2-benzimidazol-2-ylethyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B12122492.png)
![3-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-1-[(5-methylfuran-2-yl)methyl]urea](/img/structure/B12122511.png)
![4-Oxo-4-[(tetrahydrofuran-2-ylmethyl)amino]butanoic acid](/img/structure/B12122520.png)
![N-[2-(4-Fluoro-phenyl)-ethyl]-succinamic acid](/img/structure/B12122525.png)
![6-chloro-4H-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B12122526.png)
